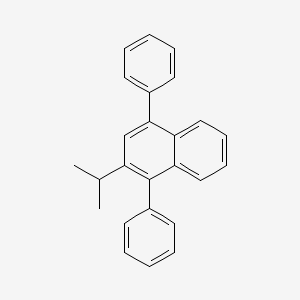![molecular formula C22H23O7PS B14200096 2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid CAS No. 920271-29-0](/img/structure/B14200096.png)
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid is a complex organic compound that features a phosphanyl group attached to a benzene ring, which is further substituted with sulfonic acid and dimethoxyphenyl groups. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid typically involves the reaction of 2,6-dimethoxyphenylphosphine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 2,6-dimethoxyphenylphosphine and benzene-1-sulfonyl chloride.
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid undergoes several types of chemical reactions:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfonic acid group can be reduced to sulfonates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Sulfonates.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with transition metals, facilitating various catalytic cycles. The sulfonic acid group enhances the solubility and stability of the compound in aqueous media, making it suitable for a wide range of applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand used in catalysis.
1,2-Bis(di-tert-butylphosphino)benzene: A bidentate phosphine ligand with similar applications in catalysis.
Uniqueness
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid is unique due to the presence of both phosphanyl and sulfonic acid groups, which provide a combination of catalytic activity and solubility. This dual functionality makes it particularly valuable in aqueous catalytic processes.
Propiedades
Número CAS |
920271-29-0 |
|---|---|
Fórmula molecular |
C22H23O7PS |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
2-bis(2,6-dimethoxyphenyl)phosphanylbenzenesulfonic acid |
InChI |
InChI=1S/C22H23O7PS/c1-26-15-9-7-10-16(27-2)21(15)30(19-13-5-6-14-20(19)31(23,24)25)22-17(28-3)11-8-12-18(22)29-4/h5-14H,1-4H3,(H,23,24,25) |
Clave InChI |
SQEMDHJKVIZTDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)P(C2=CC=CC=C2S(=O)(=O)O)C3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
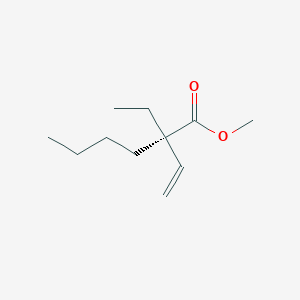
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
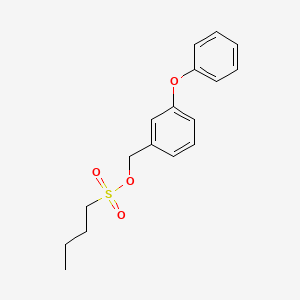
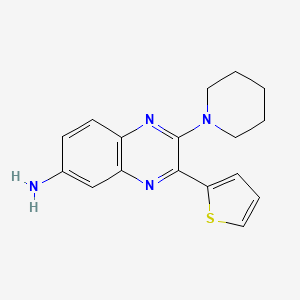
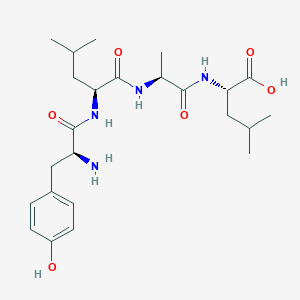
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
